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Compound of Interest

Compound Name: 4,4'-Iminodiphenol

Cat. No.: B110068

In-Depth Technical Guide to 4,4'-Iminodiphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Iminodiphenol (CAS Number:
1752-24-5), a key organic compound with applications in various scientific fields, including as
an antioxidant and a building block in organic synthesis. This document details its chemical
identity, physicochemical properties, and provides insights into its synthesis and analytical
characterization. Furthermore, it explores the antioxidant mechanism of the broader class of
diphenylamines and discusses their potential relevance in drug discovery and development.

Chemical Identity and Properties

4.4'-lIminodiphenol, also known as 4,4'-dihydroxydiphenylamine, is an aromatic organic
compound. Its core structure consists of two phenol rings linked by an amine group.

Molecular Formula: C12H11NO2

CAS Number: 1752-24-5

Physicochemical Data
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A summary of the key physicochemical properties of 4,4'-Iminodiphenol is presented in Table
1. This data is essential for its handling, formulation, and application in experimental settings.

Property Value Reference
Molecular Weight 201.22 g/mol N/A
Appearance Solid (form may vary) N/A

Information not readily
available. Generally,

Solubility diphenylamine derivatives N/A
exhibit solubility in organic

solvents.

Note: Detailed experimental data on properties like melting point, boiling point, and pKa for
4.4'-Iminodiphenol are not widely available in the public domain. Researchers should
determine these properties experimentally as needed.

Synthesis of 4,4'-Iminodiphenol

While a specific, detailed, step-by-step protocol for the synthesis of 4,4'-Iminodiphenol is not
readily available in published literature, a plausible and general synthetic approach can be
inferred from established methods for preparing diarylamines. One common method is the
Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Buchwald-Hartwig
Amination

A potential route to synthesize 4,4'-Iminodiphenol is the reaction of p-aminophenol with a p-
halophenol (e.g., 4-bromophenol or 4-iodophenol) in the presence of a palladium catalyst, a
suitable phosphine ligand, and a base.
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Caption: Proposed synthesis of 4,4'-Iminodiphenol via Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig
Amination

The following is a generalized protocol that would require optimization for the specific synthesis
of 4,4'-Iminodiphenol.

¢ Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen),
add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), the phosphine
ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).

» Addition of Reactants: Add p-aminophenol, p-halophenol, and a suitable anhydrous solvent
(e.g., toluene or dioxane).

» Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-110
°C) and stir for the necessary duration (monitored by TLC or LC-MS).

» Work-up: After completion, cool the reaction mixture, dilute it with a suitable organic solvent,
and wash with water and brine.

 Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

Analytical Characterization
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The identity and purity of synthesized 4,4'-Iminodiphenol should be confirmed using a

combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are crucial for
confirming the chemical structure. The *H NMR spectrum is expected to show signals
corresponding to the aromatic protons and the N-H and O-H protons. The 3C NMR spectrum
will show the resonances for the different carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups.
Key expected absorptions include N-H stretching, O-H stretching, and C-N stretching, as
well as bands characteristic of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound, with the molecular ion peak (M+) expected at m/z 201.22.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be
developed to assess the purity of 4,4'-Iminodiphenol. A C18 column with a mobile phase
consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent
(e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Gas Chromatography (GC): GC analysis, likely requiring derivatization of the polar hydroxyl
and amine groups, can also be used for purity assessment.

Biological Activity and Relevance in Drug
Development

Diphenylamine derivatives, as a class of compounds, are known for their antioxidant properties.

This activity is relevant to drug development, as oxidative stress is implicated in a wide range of

diseases.

Antioxidant Mechanism of Diphenylamines
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The antioxidant activity of diphenylamines, including 4,4'-Iminodiphenol, is primarily attributed
to the hydrogen-donating ability of the N-H group. The mechanism involves the scavenging of
free radicals, thereby interrupting the propagation of oxidative chain reactions.

Radical Scavenging

4,4'-Iminodiphenol Free Radical
(Ar-NH-Ar") (Re)
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Caption: General antioxidant mechanism of diphenylamines.

The resulting diphenylamine radical is resonance-stabilized over the two aromatic rings, which
makes it less reactive and less likely to initiate further oxidative reactions.

Potential Applications in Drug Discovery

The antioxidant properties of diphenylamine derivatives make them interesting scaffolds for the
development of drugs targeting diseases associated with oxidative stress, such as
neurodegenerative diseases, cardiovascular disorders, and cancer. Further research into the
specific biological activities of 4,4'-Iminodiphenol and its derivatives could uncover novel
therapeutic applications.

Conclusion

4,4'-lIminodiphenol is a valuable compound for researchers in organic synthesis and medicinal
chemistry. This guide provides a foundational understanding of its properties, potential
synthetic routes, and analytical methods. While specific experimental data is limited in the
public domain, the general principles outlined here offer a strong starting point for further
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investigation and application of this versatile molecule. The exploration of its biological
activities, particularly as an antioxidant, may pave the way for its use in the development of
new therapeutic agents.

 To cite this document: BenchChem. [4,4'-Iminodiphenol CAS number and molecular
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110068#4-4-iminodiphenol-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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